"3-Oxa-6-azabicyclo[3.1.1]heptane" fundamental properties
"3-Oxa-6-azabicyclo[3.1.1]heptane" fundamental properties
This technical guide details the fundamental properties, synthesis, and applications of 3-Oxa-6-azabicyclo[3.1.1]heptane , a rigid, bridged bicyclic heterocycle emerging as a critical bioisostere in modern drug discovery.
Executive Summary
3-Oxa-6-azabicyclo[3.1.1]heptane (CAS: 286390-20-3) is a bridged bicyclic amine that functions as a conformationally restricted bioisostere of morpholine . By bridging the C2 and C6 positions of the morpholine ring with a methylene tether, this scaffold locks the heterocycle into a rigid geometry. This structural constraint reduces entropic penalties upon binding, potentially enhancing potency and selectivity while maintaining the favorable physicochemical profile (solubility, lipophilicity) of the parent morpholine. It is increasingly utilized to improve metabolic stability and intellectual property (IP) novelty in medicinal chemistry campaigns.
Structural & Physicochemical Analysis
Structural Architecture
The scaffold belongs to the bicyclo[3.1.1]heptane class.[1][2] Unlike the carbocyclic parent, this heterocyclic derivative incorporates:
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Nitrogen at Position 6: Located in the one-atom bridge, creating a fused azetidine ring system.
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Oxygen at Position 3: Located in the three-atom bridge, creating a fused pyran ring system.
This unique connectivity (2,6-methanomorpholine) imparts significant rigidity compared to the chair-flipping morpholine.
Physicochemical Properties
The following table contrasts the bridged core with standard morpholine.
| Property | Morpholine | 3-Oxa-6-azabicyclo[3.1.1]heptane | Impact of Bridging |
| Formula | C₄H₉NO | C₅H₉NO | +1 Carbon (Methylene Bridge) |
| MW | 87.12 g/mol | 99.13 g/mol | Slight Increase |
| pKa (Conj.[3] Acid) | 8.36 | ~9.14 (Predicted) | Increased Basicity (Strain-induced rehybridization) |
| LogP | -0.86 | ~ -0.3 to 0.0 | Maintained Hydrophilicity |
| Geometry | Chair (Fluxional) | Rigid / Locked | Reduced Entropy Penalty |
| Chirality | Achiral | Achiral (Meso-like plane of symmetry) | No Enantiomer Separation Needed |
| C(sp³)-Richness | High | High (Fsp³ = 1.0) | Improved Solubility/Solvation |
Conformational Analysis (Graphviz)
The diagram below illustrates the structural relationship and the "locking" effect of the methylene bridge.
Figure 1: Structural evolution from morpholine to the bridged 3-oxa-6-azabicyclo[3.1.1]heptane core.[4][5][6][7]
Synthetic Methodology
The most authoritative synthesis, established by Walker et al. (2012) , utilizes a Favorskii-like ring contraction of a glutarimide intermediate to generate the strained azetidine core, followed by cyclization to form the ether bridge.
Retrosynthetic Strategy
The synthesis relies on constructing the azetidine ring first (via ring contraction of a 6-membered lactam) and then closing the pyran ring (via ether formation).
Step-by-Step Protocol (Walker Route)
Starting Material: Glutaryl Chloride (Inexpensive, C5 precursor).
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Imide Formation:
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React glutaryl chloride with benzylamine to form N-benzylglutarimide.
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Halogenation:
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Brominate alpha-positions to yield α,α'-dibromo-N-benzylglutarimide.
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Ring Contraction (Key Step):
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Treat with base (NaOH/MeOH) to induce a rearrangement (Favorskii-type) yielding N-benzylazetidine-2,4-dicarboxylic acid .
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Esterification & Equilibration:
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Convert to the dimethyl ester.
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Critical: Perform cis/trans equilibration (using NaOMe) to maximize the cis-isomer required for bridging. (Diester 14).[8]
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Reduction:
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Reduce the diester (e.g., LiAlH₄) to N-benzyl-2,4-bis(hydroxymethyl)azetidine (cis-isomer).
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Cyclization (Ether Bridge):
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Cyclize the diol (e.g., via tosylation/base or dehydration) to form the 3-oxa-6-azabicyclo[3.1.1]heptane core.
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Deprotection:
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Hydrogenolysis (Pd/C, H₂) removes the benzyl group to yield the free amine (or salt).
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Synthesis Flowchart
Figure 2: Synthetic pathway via azetidine ring contraction (Walker Protocol).
Medicinal Chemistry Applications
Bioisosterism & Design Rationale
Researchers employ the 3-oxa-6-azabicyclo[3.1.1]heptane scaffold to solve specific optimization challenges:
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Metabolic Stability: The bridgehead carbons are quaternary-like (tertiary but sterically shielded), and the rigid structure prevents the "blooming" of the ring that often exposes sites to CYP450 oxidation.
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Selectivity: The fixed exit vectors of the nitrogen lone pair and the C-substituents (if any) allow for precise probing of binding pockets, potentially differentiating between receptor subtypes (e.g., kinase isoforms) better than the floppy morpholine.
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Solubility: The high fraction of sp³ carbons (Fsp³) disrupts crystal packing energy and improves aqueous solubility compared to flat aromatic spacers.
Case Studies
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mTOR/PI3K Inhibitors: Analogs of morpholine-based kinase inhibitors (e.g., PQR620 analogs) where the morpholine is replaced by the [3.1.1] system to improve brain penetrability and selectivity.
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GABA Analogs: The scaffold has been explored as a rigid backbone for gamma-amino acid mimetics (though often the 2-oxa-5-aza isomer is used here, the 3-oxa-6-aza core provides distinct vector geometry).
References
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Walker, D. P.; Eklov, B. M.; Bedore, M. W. "Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block."[4][5][9] Synthesis, 2012 , 44(18), 2859–2862.[10]
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Source:
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Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Org.[11][12] Biomol. Chem., 2019 , 17, 2839–2849. (Context on bicyclo[3.1.1] systems).
- Barnes-Seeman, D. "The Medicinal Chemistry of Bicyclic Systems." J. Med. Chem., 2014, 57(21), 8693–8706. (General principles of bridged heterocycles).
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PubChem Compound Summary: "3-Oxa-6-azabicyclo[3.1.1]heptane" (CID 54594759).[3]
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Source:
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Sources
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